

Nesvategrast: A Technical Deep Dive into its Mechanism of Action

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Compound of Interest

Compound Name: Nesvategrast

Cat. No.: B610802

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Executive Summary

Nesvategrast (formerly known as OTT166 or SF0166) is a novel, potent, and selective small molecule inhibitor of RGD-binding integrins, designed for topical ophthalmic administration. It primarily targets the $\alpha\beta3$, $\alpha\beta6$, and $\alpha\beta8$ integrins, which are key regulators of cellular adhesion, signaling, and angiogenesis. Developed for the treatment of diabetic retinopathy, **nesvategrast** aims to modulate the pathological vascular processes that characterize the disease. Preclinical studies have demonstrated its ability to inhibit neovascularization and vascular leakage in various animal models. However, the Phase 2 DR:EAM clinical trial in patients with diabetic retinopathy did not meet its primary efficacy endpoints, although the drug was found to be safe and well-tolerated. This technical guide provides a comprehensive overview of the mechanism of action of **nesvategrast**, summarizing key preclinical and clinical data, and detailing the experimental methodologies used in its evaluation.

Core Mechanism of Action: Selective Integrin Inhibition

Nesvategrast is a synthetic, small molecule designed to mimic the Arg-Gly-Asp (RGD) motif present in many extracellular matrix (ECM) proteins.^{[1][2][3]} This mimicry allows it to bind to and inhibit the function of specific integrins that recognize this sequence. Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-

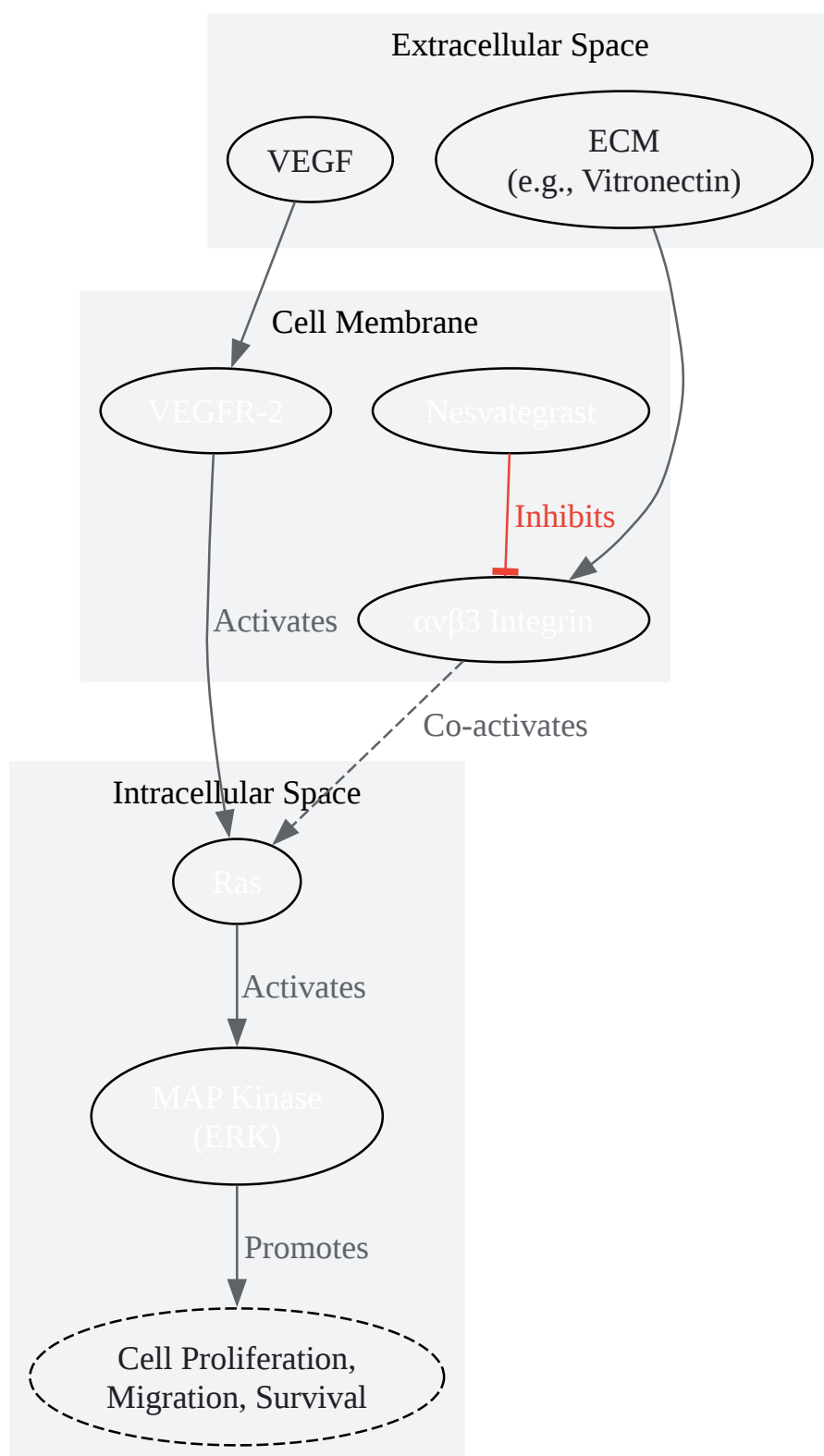
matrix and cell-cell interactions, playing a crucial role in cellular signaling, adhesion, migration, and proliferation.[4]

Nesvategrast exhibits high affinity and selectivity for the $\alpha\beta3$, $\alpha\beta6$, and $\alpha\beta8$ integrins.[5] By blocking the binding of their natural ligands, **nesvategrast** disrupts the downstream signaling cascades that promote pathological angiogenesis and vascular permeability, key drivers of diabetic retinopathy.

Downstream Signaling Pathways

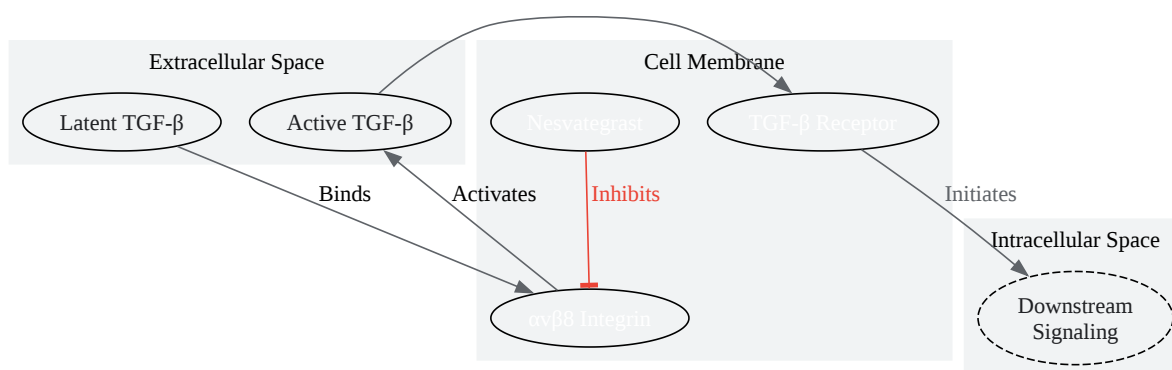
The inhibition of $\alpha\beta3$, $\alpha\beta6$, and $\alpha\beta8$ integrins by **nesvategrast** is believed to interfere with multiple signaling pathways implicated in ocular neovascularization:

- **$\alpha\beta3$ Integrin and VEGF Signaling:** The $\alpha\beta3$ integrin is highly expressed on activated endothelial cells during angiogenesis. It physically and functionally interacts with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of VEGF-induced angiogenesis. The binding of $\alpha\beta3$ to its ligands is thought to be necessary for the full activation of VEGFR-2 and its downstream signaling through pathways such as Ras/MAP kinase, which promotes endothelial cell proliferation, migration, and survival. **Nesvategrast**, by blocking $\alpha\beta3$, is hypothesized to attenuate these VEGF-driven pro-angiogenic signals.



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- $\alpha\beta8$ Integrin and TGF- β Activation: The $\alpha\beta8$ integrin is a key activator of Transforming Growth Factor- β (TGF- β), a pleiotropic cytokine with complex roles in angiogenesis and fibrosis. $\alpha\beta8$ binds to latent TGF- β on the cell surface, leading to its conformational change and subsequent activation, which can then signal through TGF- β receptors. In the context of retinal disease, dysregulated TGF- β signaling can contribute to pathological changes. By inhibiting $\alpha\beta8$, **nesvategrast** may modulate TGF- β activity, potentially reducing its detrimental effects.



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- $\alpha\beta6$ Integrin and Angiogenesis: While primarily studied in the context of epithelial cells and cancer, $\alpha\beta6$ integrin has also been implicated in angiogenesis. Its expression can be induced in endothelial cells under certain pathological conditions. $\alpha\beta6$ -mediated signaling can influence the expression of pro- and anti-angiogenic factors, such as STAT1 and survivin. **Nesvategrast**'s inhibition of $\alpha\beta6$ may contribute to its overall anti-angiogenic effect by modulating these pathways.

Preclinical Data

A series of in vitro and in vivo preclinical studies have characterized the pharmacological profile of **nesvategrast**.

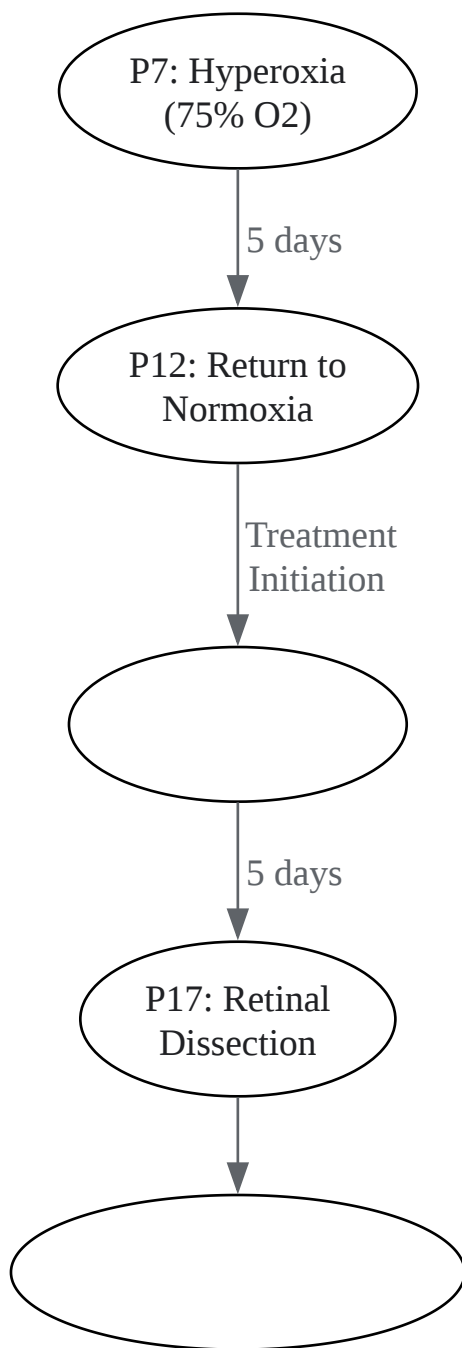
Quantitative Data

Parameter	Integrin Subtype	Value	Cell Line/System	Reference
IC50	$\alpha\beta 3$ (human)	0.6 nM	Purified integrin	
$\alpha\beta 6$ (human)	8 nM	Purified integrin		
$\alpha\beta 8$ (human)	13 nM	Purified integrin		
IC50 (Cell Adhesion)	Vitronectin	7.6 pM - 76 nM	Human, rat, rabbit, dog cell lines	

Experimental Protocols

- Objective: To determine the inhibitory activity of **nesvategrast** against purified human $\alpha\beta 3$, $\alpha\beta 6$, and $\alpha\beta 8$ integrins.
- Methodology: A competitive binding assay was performed using purified integrins and their respective biotinylated ligands (e.g., vitronectin for $\alpha\beta 3$). **Nesvategrast** was added at varying concentrations, and the displacement of the biotinylated ligand was measured to calculate the IC50 value.
- Objective: To assess the ability of **nesvategrast** to inhibit integrin-mediated cell adhesion.
- Methodology: Various cell lines (human, rat, rabbit, and dog) were seeded onto plates coated with vitronectin. Cells were pre-incubated with different concentrations of **nesvategrast**. After an incubation period, non-adherent cells were washed away, and the remaining adherent cells were quantified to determine the IC50 for inhibition of cell adhesion.
- Objective: To evaluate the effect of **nesvategrast** on retinal neovascularization in a model of ischemic retinopathy.
- Methodology: Neonatal mice were exposed to a hyperoxic environment (75% oxygen) from postnatal day 7 (P7) to P12 to induce vaso-obliteration in the central retina. At P12, the mice were returned to normoxic conditions, which triggers retinal neovascularization. **Nesvategrast** (as a topical eye drop) or vehicle was administered daily. At P17, the retinas

were dissected, flat-mounted, and stained to visualize the vasculature. The extent of neovascularization was quantified and compared between the treatment and control groups.



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- Objective: To assess the efficacy of **nesvategrast** in a model of exudative age-related macular degeneration.

- **Methodology:** Laser photocoagulation was used to rupture Bruch's membrane in the eyes of adult mice, inducing the growth of new blood vessels from the choroid into the subretinal space. Topical **nesvategrast** or vehicle was administered daily. After a defined period (typically 7-14 days), the eyes were enucleated, and choroidal flat mounts were prepared. The area of CNV was visualized by staining and quantified.

Clinical Development

Nesvategrast has been evaluated in clinical trials for diabetic eye disease.

Phase 1b Study in Diabetic Macular Edema (DME)

A Phase 1b clinical trial assessed the safety, tolerability, and biological activity of **nesvategrast** eye drops in patients with DME. The study demonstrated that **nesvategrast** was well-tolerated and showed preliminary evidence of biological activity, supporting further development.

Phase 2 DR:EAM Clinical Trial

- **Objective:** To evaluate the safety and efficacy of two different doses of **nesvategrast** eye drops compared to placebo in patients with diabetic retinopathy.
- **Design:** A multicenter, randomized, double-masked, placebo-controlled study.
- **Patient Population:** 225 adult patients with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR) with minimal vision loss.
- **Treatment:** Patients were randomized to receive one of two concentrations of **nesvategrast** or a placebo eye drop, administered daily for 24 weeks.
- **Primary Endpoint:** The percentage of patients with a ≥ 2 -step improvement in the Diabetic Retinopathy Severity Scale (DRSS) score at 24 weeks.
- **Secondary Endpoints:** Included the prevention of progression to vision-threatening events (VTEs) and the time to requirement for intravitreal injections or laser treatment.

Topline Results of the DR:EAM Trial

In March 2024, it was announced that the DR:EAM trial did not meet its primary endpoint of a statistically significant improvement in the DRSS score compared to placebo. The trial also did not meet its key secondary efficacy endpoints. However, **nesvategrast** was found to be safe and well-tolerated. A post-hoc analysis of a key secondary endpoint suggested a statistically significant reduction in the development of VTEs in a subgroup of patients with moderately severe to severe NPDR at baseline. The full results of the DR:EAM trial have not yet been published in a peer-reviewed journal.

Conclusion

Nesvategrast is a selective RGD integrin inhibitor with a well-defined preclinical pharmacological profile, demonstrating potent inhibition of $\alpha\beta3$, $\alpha\beta6$, and $\alpha\beta8$ integrins and efficacy in animal models of ocular neovascularization. Its mechanism of action is centered on the disruption of key signaling pathways involved in angiogenesis and vascular permeability. Despite the promising preclinical data, the Phase 2 DR:EAM clinical trial did not demonstrate a significant clinical benefit in the overall study population with diabetic retinopathy. Further analysis of the clinical data, particularly in specific patient subgroups, and potentially further research into its mechanism of action, will be necessary to determine the future of **nesvategrast** in the treatment of retinal vascular diseases.

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References

- 1. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin-Mediated TGF β Activation Modulates the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. $\alpha\text{v}\beta3$ Integrin Limits the Contribution of Neuropilin-1 to Vascular Endothelial Growth Factor-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ocular Distribution and Pharmacodynamics of SF0166, a Topically Administered $\alpha\beta3$ Integrin Antagonist, for the Treatment of Retinal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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